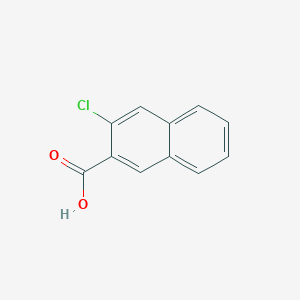

3-Chloronaphthalene-2-carboxylic acid

概要

説明

3-Chloronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H7ClO2 It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and a carboxylic acid group is attached at the second position

準備方法

Synthetic Routes and Reaction Conditions: 3-Chloronaphthalene-2-carboxylic acid can be synthesized through several methods:

Halogenation of Naphthalene: Naphthalene is first chlorinated to form 3-chloronaphthalene. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the second position.

Grignard Reaction: A Grignard reagent, such as 3-chlorophenylmagnesium bromide, can react with carbon dioxide to form the carboxylic acid after hydrolysis.

Industrial Production Methods: Industrial production often involves the chlorination of naphthalene followed by carboxylation. The reaction conditions typically include the use of catalysts and controlled temperatures to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.

Major Products:

Oxidation: Oxidized derivatives such as this compound derivatives.

Reduction: 3-Chloronaphthalene-2-methanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

科学的研究の応用

3-Chloronaphthalene-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 3-chloronaphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

類似化合物との比較

- 2-Chloronaphthalene-1-carboxylic acid

- 4-Chloronaphthalene-1-carboxylic acid

- 3-Bromonaphthalene-2-carboxylic acid

Comparison:

- Structural Differences: The position of the halogen and carboxylic acid groups varies among these compounds, leading to differences in their chemical reactivity and physical properties.

- Chemical Properties: 3-Chloronaphthalene-2-carboxylic acid is unique due to the specific positioning of the chlorine and carboxylic acid groups, which can influence its reactivity and interaction with other molecules.

- Applications: While similar compounds may have overlapping applications, the specific structure of this compound can make it more suitable for certain reactions and applications .

生物活性

3-Chloronaphthalene-2-carboxylic acid (C11H7ClO2) is a chlorinated aromatic compound with potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

This compound can be synthesized through various methods, including the chlorination of naphthalene derivatives and subsequent carboxylation reactions. The synthesis often employs reagents like carbon monoxide and specific catalysts to enhance yield and selectivity.

Antimicrobial Properties

Research has indicated that compounds related to 3-chloronaphthalene derivatives exhibit significant antimicrobial activity. A study demonstrated that certain naphthoquinone derivatives showed potent activity against various bacteria and fungi, including:

- Bacteria: Escherichia coli, Staphylococcus aureus, Mycobacterium luteum

- Fungi: Candida tenuis, Aspergillus niger .

The minimum inhibitory concentration (MIC) values for these compounds ranged as low as 15.6 µg/mL, indicating their potential as effective antimicrobial agents.

Antioxidant Activity

This compound may also possess antioxidant properties. Studies have shown that similar naphthalene derivatives can inhibit oxidative stress markers in biological systems, suggesting a protective role against cellular damage .

Enzyme Inhibition

Another significant aspect of this compound is its ability to inhibit catalase activity. Catalase is an enzyme that decomposes hydrogen peroxide into water and oxygen; thus, its inhibition can lead to increased oxidative stress in cells. The inhibition of catalase by certain naphthoquinone derivatives has been documented, indicating a potential mechanism for their biological effects .

Case Study 1: Antimicrobial Evaluation

In a comparative study of various naphthoquinone derivatives, researchers synthesized several compounds and evaluated their antimicrobial efficacy against a panel of pathogens. The study highlighted that compounds with chlorine substitutions exhibited enhanced activity compared to their non-chlorinated counterparts. The findings suggest that the presence of chlorine may play a critical role in the biological activity of these compounds.

Case Study 2: Antioxidant Mechanisms

Another investigation focused on the antioxidant capabilities of chlorinated naphthalene derivatives. The study employed in vitro assays to measure the scavenging effects on free radicals and reported significant reductions in oxidative stress indicators when treated with these compounds. This suggests a potential application in therapeutic contexts where oxidative damage is a concern.

特性

IUPAC Name |

3-chloronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHOZDGUNZYCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541447 | |

| Record name | 3-Chloronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19411-56-4 | |

| Record name | 3-Chloronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。